molecular formula C6H18Cl2N2 B8013979 (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride

Cat. No. B8013979
M. Wt: 189.12 g/mol
InChI Key: LLVSJPZVUOHYBZ-ILKKLZGPSA-N
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Description

“(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride” is a chemical compound. The “dihydrochloride” part of the name suggests that it is a hydrochloride salt, which is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Chemical Reactions Analysis

The compound N-(1-Naphthyl)ethylenediamine dihydrochloride, which is structurally similar to “(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride”, is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, pramipexole, a non-ergot dopamine agonist drug, is efficacious in treating various Parkinson’s symptoms such as tremor, rigidity, and bradykinesia .

Safety and Hazards

The safety data sheet for a similar compound, N-(1-Naphthyl)ethylenediamine dihydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVSJPZVUOHYBZ-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride

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